molecular formula C10H12FNO3 B2713704 Methyl 6-amino-3-ethoxy-2-fluorobenzoate CAS No. 1179133-84-6

Methyl 6-amino-3-ethoxy-2-fluorobenzoate

Cat. No. B2713704
M. Wt: 213.208
InChI Key: OSLNIKAAIDRINT-UHFFFAOYSA-N
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Description

“Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is a chemical compound with the CAS Number: 1179133-84-6 . It has a molecular weight of 213.21 and its molecular formula is C10H12FNO3 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is 1S/C10H12FNO3/c1-3-15-7-5-4-6 (12)8 (9 (7)11)10 (13)14-2/h4-5H,3,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is a powder that is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Reactivity in Shikimic Acid Derivatives

Studies exploring the reactivity of similar benzoate derivatives have implications for synthesizing novel compounds with potential applications in biochemistry and drug development. For instance, the work on the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate highlights synthetic pathways for producing 6-substituted shikimic acid derivatives, which are important in studying the biosynthesis of aromatic amino acids via the shikimic acid pathway (S. Bowles et al., 1989).

Fluorogenic Chemosensors

Research on o-aminophenol-based fluorogenic chemosensors, such as the synthesis of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrates applications in detecting metal ions with high selectivity and sensitivity. This has potential utility in environmental monitoring, bioimaging, and understanding metal ion dynamics in biological systems (Xingpei Ye et al., 2014).

Quinoline Derivatives Synthesis

The synthesis and transformation of quinoline derivatives, exploring reactions with aminobenzoic acids and ethyl 4-aminobenzoate, highlight the creation of novel compounds with potential applications in fluorescent probes for studying biological systems and as antioxidants or radioprotectors (I. Aleksanyan & L. Hambardzumyan, 2013).

Fluorinated Benzothiazole Analogues

The study of fluorinated benzothiazole analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, reveals potent and selective antitumor properties. These compounds are explored for their cytotoxicity in various cancer cell lines, highlighting the potential for developing new anticancer agents (I. Hutchinson et al., 2001).

Radiosynthesis of Fluorinated Amino Acids

Research on the radiosynthesis of fluorinated amino acids, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine, for use in PET imaging, indicates the importance of these compounds in neurologic and oncologic diagnostics, providing insights into disease mechanisms and therapeutic effects (F. Wagner et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 6-amino-3-ethoxy-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNIKAAIDRINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-3-ethoxy-2-fluorobenzoate

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